![molecular formula C16H15N3O3 B2583182 1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 847857-49-2](/img/structure/B2583182.png)
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives . These compounds are known for their wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates can then react with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidine derivatives include aza-Wittig reactions and reactions with nitrogen-oxygen-containing nucleophiles .
Scientific Research Applications
Role in Drug Design
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The piperidine moiety in the structure of “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” could potentially make it a valuable compound in drug design.
2. Inhibitor of Protein Kinase B (Akt) Compounds containing 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been found to be potent and orally bioavailable inhibitors of Protein Kinase B (PKB or Akt) . Given the structural similarity, “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” might also exhibit inhibitory activity against PKB.
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine ring systems, which are structurally similar to the benzofuro[3,2-d]pyrimidin-4-yl group in the compound, have been found to exhibit antimicrobial activity . This suggests that “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” might also have potential as an antimicrobial agent.
Analgesic and Anti-inflammatory Activity
Pyrido[2,3-d]pyrimidine ring systems have also been found to exhibit analgesic and anti-inflammatory activities . This suggests that “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” might also have potential as an analgesic or anti-inflammatory agent.
Antitubercular Activity
Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antitubercular activity . This suggests that “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” might also have potential as an antitubercular agent.
Antioxidant Activity
Pyrido[2,3-d]pyrimidine ring systems have been found to exhibit antioxidant activity . This suggests that “1-(1Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” might also have potential as an antioxidant.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(21)10-5-7-19(8-6-10)15-14-13(17-9-18-15)11-3-1-2-4-12(11)22-14/h1-4,9-10H,5-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZILGYLWRFMPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.